molecular formula C16H21NO4 B13565155 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

Cat. No.: B13565155
M. Wt: 291.34 g/mol
InChI Key: UYABXCGDWIVXDA-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under different temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific structure, which includes a methyl group and a tetrahydroisoquinoline ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-10-6-5-7-12-11(10)8-9-17(13(12)14(18)19)15(20)21-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABXCGDWIVXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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